2,4-Diamino-3-hydroxy-4-oxobutanoic acid
Description
Historical Context and Academic Discovery of Related Butanoic Acid Derivatives
The scientific journey toward understanding complex molecules like 2,4-Diamino-3-hydroxy-4-oxobutanoic acid is built upon centuries of foundational chemical discovery. The parent structure, butanoic acid, was first identified in an impure form in 1814 by French chemist Michel Eugène Chevreul, who later purified and characterized it by 1818. wikipedia.org Its name is derived from the Latin butyrum, meaning butter, the substance in which it was first found. wikipedia.orgguidechem.com This early work on simple fatty acids laid the groundwork for investigating more complex derivatives. guidechem.com
The study of amino acids and their derivatives began in earnest in the early 20th century, significantly advancing the field of biochemistry. numberanalytics.com Scientists discovered that amino acids, the building blocks of proteins, could be modified in nature through enzymatic processes or synthesized chemically to create a vast array of compounds with unique functions. numberanalytics.comamerigoscientific.com
Within this context, derivatives of butanoic acid have been a subject of study. One such related compound is 2,4-Diaminobutyric acid (DABA), a non-proteinogenic amino acid. wikipedia.org Research in the 1970s characterized DABA as an inhibitor of GABA transaminase, an enzyme involved in neurotransmitter metabolism. wikipedia.org More recently, a novel cofactor-independent racemase enzyme that acts on DABA was discovered, highlighting the continued exploration of the biosynthesis and enzymatic pathways related to butanoic acid derivatives. frontiersin.org This historical and ongoing research into related structures provides the essential context for the specific investigation of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid.
Nomenclature and Structural Identity of 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid (Synonym: 3-Hydroxyasparagine)
Proper identification and nomenclature are critical in chemistry. The compound of focus is systematically named 2,4-Diamino-3-hydroxy-4-oxobutanoic acid . However, it is more commonly known by its synonym, 3-Hydroxyasparagine (B232136) , and is also referred to as β-hydroxyasparagine. wikipedia.org This name indicates it is a derivative of the common amino acid asparagine, featuring a hydroxyl (-OH) group attached to its beta-carbon.
This compound is a modified amino acid that has been identified in humans and other eukaryotes. wikipedia.org It has been found in urine and as a component of the protein fibrillin-1 through post-translational modification. wikipedia.org
Table 1: Chemical and Physical Properties of 3-Hydroxyasparagine
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (2S,3R)-2-amino-3-hydroxy-4-imino-4-oxobutanoic acid | wikipedia.org |
| Common Name | 3-Hydroxyasparagine, β-Hydroxyasparagine | wikipedia.org |
| CAS Number | 20790-72-1 | wikipedia.org |
| Chemical Formula | C₄H₈N₂O₄ | wikipedia.orgchemicalbook.com |
| Molar Mass | 148.118 g·mol⁻¹ | wikipedia.org |
Note: Data is for material in its standard state (at 25 °C [77 °F], 100 kPa) unless otherwise noted. wikipedia.org
Broader Academic Significance of 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid in Chemical Biology and Organic Synthesis
The significance of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid extends across multiple scientific disciplines, primarily chemical biology and organic synthesis. It belongs to an important class of molecules known as β-hydroxy-α-amino acids (βHAAs). digitellinc.comresearchgate.net
In Chemical Biology: βHAAs are crucial components of many biologically active natural products and pharmaceutical drugs, including those with anti-cancer or anti-microbial properties. researchgate.netresearchgate.net The presence of 3-hydroxyasparagine in the protein fibrillin-1 as a result of post-translational modification points to its role in protein structure and function. wikipedia.org More recently, the compound, specifically l-erythro-β-hydroxyasparagine, was identified as an endogenous substance in urine. nih.gov Research has shown it to be a substrate for the enzyme D-serine dehydratase, which may implicate it in broader metabolic and neurotransmission pathways. nih.gov These findings open new avenues for understanding its potential biological roles. nih.gov
In Organic Synthesis: βHAAs like 3-hydroxyasparagine are valuable chiral building blocks for creating complex molecules. researchgate.netresearchgate.net These compounds contain two chiral centers, which makes their stereoselective synthesis a significant challenge for chemists. researchgate.net Consequently, a major focus of research has been the development of efficient synthetic methods. researchgate.net Strategies include asymmetric aldol (B89426) reactions, the use of chiral auxiliaries, and biocatalytic methods employing enzymes like aldolases to control the stereochemistry of the final product. researchgate.netgoogle.comnih.gov The development of these synthetic routes is crucial for producing these valuable compounds for further study and potential application in medicinal chemistry. digitellinc.comresearchgate.net
Properties
IUPAC Name |
2,4-diamino-3-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLPSCRBFYDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864708 | |
| Record name | 3-Hydroxyasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89196-21-4 | |
| Record name | 3-Hydroxyasparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid and Its Derivatives
Established Chemical Synthesis Routes
Chemical synthesis provides robust and scalable methods for the production of 2,4-diamino-3-hydroxy-4-oxobutanoic acid and its derivatives. These routes often allow for precise control over the stereochemistry of the final product.
Strategies Involving Base Hydrolysis and Ring Opening
A key strategy for synthesizing derivatives of 2,4-diamino-3-hydroxybutyric acid involves the base-catalyzed hydrolysis and ring-opening of hydroxyectoine (B191498). This process typically entails heating hydroxyectoine in the presence of a strong base, such as sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide. researchgate.net The reaction is generally conducted in an aqueous medium. researchgate.net
The hydrolysis can be performed in a single step by heating at 85°C or higher for at least 18 hours with at least seven molar equivalents of a strong base. researchgate.net Alternatively, a two-stage process can be employed, with base hydrolysis at a lower temperature (e.g., 50°C) followed by deacetylation. researchgate.net This method yields a mixture of diastereoisomers, namely 2(S),4-diamino-3(S)-hydroxycarboxylic acid and 2(R),4-diamino-3(S)-hydroxycarboxylic acid, which can then be separated using standard techniques like chromatography. researchgate.net
| Reaction Step | Reagents and Conditions | Outcome |
| Ring Opening & Hydrolysis | Hydroxyectoine, strong base (e.g., NaOH, KOH), water, heat (50°C - 85°C) | Opening of the hydroxyectoine ring to form 2,4-diamino-3(S)-hydroxybutyric acid |
| Diastereomer Separation | Chromatography | Isolation of individual 2(S),4-diamino-3(S)-hydroxycarboxylic acid and 2(R),4-diamino-3(S)-hydroxycarboxylic acid isomers |
Multistep Approaches from Simpler Organic Precursors
While the ring-opening of hydroxyectoine is effective, multistep syntheses from simpler, more readily available organic precursors offer an alternative. For instance, a related compound, 4-amino-2,4-dioxobutanoic acid, can be synthesized from itaconic anhydride (B1165640). google.com This process involves the opening of the anhydride ring with ammonium (B1175870) hydroxide to form a 4-carbon acid-amide intermediate. google.com Subsequent ozonolysis of the resulting 4-amino-2-methylene-4-oxo-butanoic acid in water, followed by evaporation of the ozonolysis byproducts, yields the target compound. google.com This approach demonstrates the feasibility of building up the carbon skeleton and introducing the necessary functional groups from basic starting materials.
A general scheme for such a synthesis is outlined below:
| Starting Material | Key Intermediate | Final Product (Related Compound) |
| Itaconic Anhydride | 4-amino-2-methylene-4-oxo-butanoic acid | 4-amino-2,4-dioxobutanoic acid |
Stereoselective Synthesis and Diastereoisomer Control
Control of stereochemistry is a critical aspect of the synthesis of complex molecules like 2,4-diamino-3-hydroxy-4-oxobutanoic acid. As mentioned, the base hydrolysis of hydroxyectoine results in a mixture of diastereoisomers. researchgate.net The separation of these isomers is essential for obtaining stereochemically pure compounds.
In related systems, stereoselective synthesis has been achieved starting from common chiral precursors. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids has been reported using Garner's aldehyde as a starting material, allowing for the controlled construction of the desired stereocenters. semanticscholar.org This highlights the potential for applying similar strategies to control the stereochemistry of 2,4-diamino-3-hydroxy-4-oxobutanoic acid. The protection of amine and carboxylic acid functional groups is also a key consideration in these multistep syntheses to ensure regioselectivity and avoid unwanted side reactions. researchgate.net
Biosynthetic Pathways and Enzymatic Production
Nature possesses a vast arsenal (B13267) of enzymes that can be harnessed for the synthesis of complex molecules. While the specific biosynthetic pathway for 2,4-diamino-3-hydroxy-4-oxobutanoic acid is not fully elucidated, related pathways and enzymatic capabilities offer insights into potential production methods.
Investigation of Natural Biosynthetic Routes (e.g., Aspartate 4-Phosphate Pathway)
The biosynthesis of many amino acids proceeds through key intermediates derived from central metabolism. The aspartate pathway, which leads to the synthesis of lysine (B10760008), methionine, threonine, and isoleucine, is of particular relevance. A key intermediate in this pathway is aspartyl phosphate (B84403). nih.gov This pathway involves the phosphorylation of aspartate, followed by reduction to aspartate-β-semialdehyde. While a direct link to 2,4-diamino-3-hydroxy-4-oxobutanoic acid has not been definitively established, the structural similarity of this compound to aspartate suggests that a modified or extended version of this pathway could be a plausible biosynthetic route.
For instance, the biosynthesis of 2,4-dihydroxybutyric acid in engineered E. coli has been demonstrated, proceeding through the key intermediate 2-keto-4-hydroxybutyric acid. rsc.org This suggests that enzymatic hydroxylation and amination of similar 4-carbon keto-acid precursors could be a viable biosynthetic strategy.
Role of Nonribosomal Peptide Synthetases (NRPS) in Related Metabolites
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide variety of peptide natural products independent of the ribosome. nih.gov A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, including D-amino acids, N-methylated amino acids, and α-hydroxy acids, into growing peptide chains. researchgate.netsemanticscholar.org
The adenylation (A) domain of an NRPS module is responsible for selecting and activating the specific amino acid or hydroxy acid substrate. beilstein-journals.org This activated substrate is then tethered to a peptidyl carrier protein (PCP) domain before being incorporated into the peptide product. beilstein-journals.org The modular nature of NRPSs allows for a "mix-and-match" approach to creating novel peptides. semanticscholar.org Given their versatility, it is conceivable that NRPS systems could be engineered or discovered in nature that are capable of incorporating 2,4-diamino-3-hydroxy-4-oxobutanoic acid or its precursors into larger molecules. The study of NRPSs involved in the production of lipopeptide biosurfactants has revealed their capacity to utilize a diverse range of building blocks, further supporting this possibility. semanticscholar.org
Biocatalytic Transformations and Pathway Engineering for Analogues
The pursuit of novel bioactive compounds has increasingly turned to biocatalysis and metabolic pathway engineering to generate analogues of structurally complex natural products like 2,4-diamino-3-hydroxy-4-oxobutanoic acid. These approaches offer high stereoselectivity and milder reaction conditions compared to traditional synthetic chemistry.
One notable biocatalytic route involves the use of aldolases. For instance, L-threonine aldolase (B8822740) has been utilized in the synthesis of a (hydroxyl azido) butyric acid, a precursor to protected 2(S),4-diamino-3(S)-hydroxybutyric acid, by reacting glycine (B1666218) with an azidoacetaldehyde. google.com This enzymatic aldol (B89426) addition establishes the critical C2-C3 stereochemistry.
More recently, significant advancements have been made in the enzymatic synthesis of unprotected α,β-diamino acids through direct asymmetric Mannich reactions. researchgate.netnih.gov Researchers have engineered a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme to catalyze the stereoselective Mannich-type reaction between free α-amino acids (as donors) and various cyclic imines (as acceptors). nih.gov This biocatalytic platform has proven versatile, accommodating a diverse range of α-amino acid donors and cyclic imine acceptors. nih.gov By coupling these engineered enzymes with different imine-generating enzymes, versatile biocatalytic cascades can be established, providing an atom-economic approach to access a variety of unprotected α,β-diamino acids, including those with complex substitutions. nih.gov
Pathway engineering in microorganisms also presents a powerful strategy for producing analogues. This can involve the deletion or insertion of entire nonribosomal peptide synthetase (NRPS) modules to create modified peptide backbones. nih.gov For example, an engineered NRPS module containing a ketoreductase (KR) domain can convert a 2-ketoacid into a 2-hydroxyacid, which can then be incorporated into a larger molecule. nih.gov This modular nature of NRPS allows for a "plug-and-play" approach to generate novel derivatives. By introducing NRPS modules specific for different amino acid precursors, a variety of analogues can be synthesized. nih.gov
Another strategy involves the base hydrolysis of related natural products. For example, 2,4-diamino-3(S)-hydroxybutyric acid derivatives can be synthesized from 5-hydroxyectoine through base hydrolysis, which opens the hydroxyectoine ring, followed by deacetylation. google.com This chemoenzymatic approach leverages a naturally occurring scaffold to produce the desired diamino acid core structure.
These biocatalytic and pathway engineering strategies are summarized in the following table:
| Methodology | Enzyme/System | Substrates | Product Type | Key Features |
| Aldol Addition | L-threonine aldolase | Glycine, Azidoacetaldehyde | Dihydroxy acid precursor | Establishes C2-C3 stereochemistry. google.com |
| Asymmetric Mannich Reaction | Engineered PLP-dependent enzyme | α-Amino acids, Cyclic imines | Unprotected α,β-diamino acids | High enantio- and diastereocontrol; versatile substrate scope. nih.gov |
| Pathway Engineering | Nonribosomal Peptide Synthetase (NRPS) modules | Various amino acids, Keto acids | Peptidic analogues with hydroxy acid moieties | Modular and combinatorial synthesis of analogues. nih.gov |
| Chemoenzymatic Synthesis | Base Hydrolysis | 5-Hydroxyectoine | 2,4-diamino-3(S)-hydroxybutyric acid | Utilizes a natural product precursor. google.com |
Detailed research findings have demonstrated the potential of these methods. For example, the use of engineered PLP-dependent enzymes has enabled the gram-scale synthesis of the unusual pyrrolidine-containing amino acid L-tambroline with high stereocontrol. nih.gov Similarly, the manipulation of NRPS modules has led to the production of novel antibiotic analogues. nih.gov These examples underscore the power of biocatalysis to create diverse analogues of 2,4-diamino-3-hydroxy-4-oxobutanoic acid for further investigation.
Advanced Structural and Stereochemical Investigations of 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid
Molecular Conformation and Intramolecular Hydrogen Bonding Patterns
The molecular structure of 2,4-diamino-3-hydroxy-4-oxobutanoic acid, with its amino, hydroxyl, and carboxyl groups, allows for a variety of conformations governed by steric and electronic effects. The potential for intramolecular hydrogen bonding is significant and plays a crucial role in stabilizing specific conformers. acs.org
Spectroscopic Characterization for Precise Structural Elucidation
A combination of spectroscopic techniques is necessary for the unambiguous structural confirmation of 2,4-diamino-3-hydroxy-4-oxobutanoic acid.
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. steelyardanalytics.com For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, specific chemical shifts in both ¹H and ¹³C NMR spectra would be characteristic of its structure. steelyardanalytics.comscispace.com
¹H NMR: The proton spectrum would be expected to show distinct signals for the protons on the carbon backbone (at C2 and C3), as well as exchangeable protons from the -NH₂, -OH, and -COOH groups. hmdb.ca The coupling constants between the protons on C2 and C3 would be particularly informative for determining the relative stereochemistry of the amino and hydroxyl groups.
¹³C NMR: The carbon spectrum would display four unique signals corresponding to the four carbon atoms in the butanoic acid chain. acs.orgresearchgate.net The chemical shifts would be indicative of the functional groups attached to each carbon; for example, the carbonyl carbons of the carboxylic acid and amide would appear significantly downfield (typically in the 169-175 ppm range). steelyardanalytics.com
Below is a table of predicted NMR chemical shifts for 2,4-diamino-3-hydroxy-4-oxobutanoic acid based on typical values for similar amino acid derivatives. acs.orgkpwulab.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (COOH) | 10-13 (exchangeable) | 170-175 |
| C2 (CH-NH₂) | 3.5-4.5 | 50-60 |
| C3 (CH-OH) | 4.0-5.0 | 65-75 |
| C4 (CONH₂) | - | 172-177 |
| NH₂ (at C2) | 7.0-8.5 (exchangeable) | - |
| OH (at C3) | 5.0-7.0 (exchangeable) | - |
| NH₂ (at C4) | 7.0-8.5 (exchangeable) | - |
Vibrational spectroscopy provides information about the functional groups present in a molecule. researchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of 2,4-diamino-3-hydroxy-4-oxobutanoic acid would show characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretching of the carboxylic acid, often overlapping with N-H and C-H stretches. The C=O stretching vibrations of the carboxylic acid and amide groups would appear as strong bands in the 1600-1750 cm⁻¹ region. The N-H bending vibrations would be expected around 1550-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone. umich.edu The study of amino acids with aromatic side chains has demonstrated the utility of combining FT-IR and Raman spectroscopy with DFT calculations to assign vibrational modes accurately. nih.govresearchgate.net
A summary of expected vibrational frequencies is provided in the table below. researchgate.netumich.edunih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amine/Amide) | Stretching | 3100-3500 |
| C-H | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 |
| C=O (Amide) | Stretching (Amide I) | 1630-1680 |
| N-H (Amine/Amide) | Bending (Amide II) | 1550-1650 |
| O-H | Bending | 1300-1450 |
| C-O | Stretching | 1210-1320 |
| C-N | Stretching | 1000-1250 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.govahajournals.org
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique suitable for polar, non-volatile molecules like amino acids. mdpi.comacs.org It would be expected to produce a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺. For 2,4-diamino-3-hydroxy-4-oxobutanoic acid (C₄H₈N₂O₄, Mol. Wt.: 148.12 g/mol ), the [M+H]⁺ ion would appear at m/z 149.05. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net This would confirm that the observed mass corresponds to the chemical formula C₄H₈N₂O₄, distinguishing it from other potential isobaric compounds. Tandem mass spectrometry (MS/MS) could further be used to fragment the molecule, providing structural information based on the fragmentation pattern. nih.govresearchgate.net
X-ray Crystallography and Solid-State Structural Analysis for Related Compounds
For example, the crystal structure of N,N'-diacetyl-cyclo(Gly-Gly), a cyclic di-amino acid peptide, shows a boat conformation for the ring, dictated by steric and electronic constraints. soton.ac.uk In another example, the crystal structure of 2-amino-3-(1,7-dicarba-closo-dodecacarboranyl-1-thio)propanoic acid reveals a packing arrangement of bilayers with extensive hydrogen bonding networks. researchgate.net Similarly, studies on tartaric acid amides show that their solid-state structures are heavily influenced by hydrogen bonds, forming complex supramolecular architectures. mdpi.comumich.edu It is highly probable that 2,4-diamino-3-hydroxy-4-oxobutanoic acid would also crystallize in a structure dominated by a three-dimensional network of hydrogen bonds involving its amino, hydroxyl, carboxyl, and amide functionalities.
Chiral Purity Assessment and Stereoisomer Separation Techniques in Research
The presence of two chiral centers (C2 and C3) in 2,4-diamino-3-hydroxy-4-oxobutanoic acid means it can exist as four possible stereoisomers (two pairs of enantiomers). Assessing the chiral purity and separating these stereoisomers is crucial in many research contexts. wikipedia.org
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary method for separating enantiomers and diastereomers of amino acids. sigmaaldrich.comyakhak.org Various CSPs, including those based on polysaccharides, macrocyclic glycopeptides (like teicoplanin), and crown ethers, have been successfully used for the direct separation of underivatized amino acids. wikipedia.orgsigmaaldrich.com The choice of CSP and mobile phase conditions is critical for achieving optimal resolution. sigmaaldrich.comchiraltech.com
Another common strategy involves derivatization of the amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Reagents like (1-fluoro-2,4-dinitrophenyl)-5-L-valinamide (FDNP-Val-NH₂) are used for this purpose. nih.gov More advanced techniques like trapped ion mobility spectrometry-mass spectrometry (TIMS-TOFMS) have also been developed for the fast separation of amino acid enantiomers after derivatization. acs.org The enantiomeric excess (ee) can then be calculated from the peak areas of the separated stereoisomers. nih.govcat-online.com
| Technique | Principle | Application to 2,4-Diamino-3-hydroxy-4-oxobutanoic acid |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | Direct separation of the four stereoisomers using a suitable CSP like a teicoplanin-based column. sigmaaldrich.com |
| Derivatization followed by HPLC | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. nih.gov | Reaction with an agent like FLEC or FDNP-L-Val-NH₂ to form diastereomers, which are then separated by standard RP-HPLC. nih.govacs.org |
| Gas Chromatography (GC) on a Chiral Column | Separation of volatile derivatives on a chiral stationary phase. cat-online.com | Derivatization to increase volatility (e.g., esterification and acylation) followed by separation on a chiral GC column. cat-online.com |
Theoretical and Computational Chemistry Studies of 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, DFT methods are instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or larger, are commonly employed for this purpose. mdpi.comacs.org These calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state, both in the gas phase and in solution. mdpi.comnih.gov
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. This analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds. researchgate.net For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, characteristic vibrational frequencies would be expected for the C=O, N-H, O-H, and C-N bonds, among others. A comparison of theoretical and experimental vibrational spectra can confirm the molecular structure and provide insights into intermolecular interactions. researchgate.netresearchgate.net
Table 1: Predicted Geometrical Parameters for 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid (Exemplary Data) This table presents hypothetical data based on typical values for similar functional groups.
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length (Å) | C1-O1 (Carboxyl) | 1.22 |
| Bond Length (Å) | C1-O2 (Carboxyl) | 1.34 |
| Bond Length (Å) | C4=O (Amide) | 1.24 |
| Bond Length (Å) | C4-N2 (Amide) | 1.35 |
| Bond Length (Å) | C2-N1 (Amine) | 1.46 |
| Bond Length (Å) | C3-O3 (Hydroxyl) | 1.43 |
| Bond Angle (°) | O1-C1-O2 | 125.0 |
| Bond Angle (°) | N1-C2-C3 | 110.5 |
| Dihedral Angle (°) | N1-C2-C3-C4 | -65.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.org
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides information about the kinetic stability of a molecule. pnas.org A large HOMO-LUMO gap indicates high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive. For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, the presence of multiple functional groups, including amino, hydroxyl, and carboxyl groups, would influence the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized on the electron-rich amino and hydroxyl groups, while the LUMO may be centered on the carbonyl groups of the carboxylic acid and amide functions. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid (Exemplary Data) This table presents hypothetical data based on typical values for similar molecules.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -9.5 | N1 (Amine), O3 (Hydroxyl) |
| LUMO | -0.8 | C1, O1 (Carboxyl); C4, O (Amide) |
| HOMO-LUMO Gap (ΔE) | 8.7 | - |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.orgwisc.edu NBO analysis can quantify the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, NBO analysis would reveal hyperconjugative interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent sigma bonds, which contribute to the molecule's stability.
The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. proteopedia.org The ESP is plotted on the molecular surface, with different colors representing regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. wikimedia.org For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, the ESP map would show negative potential around the oxygen atoms of the carboxyl, carbonyl, and hydroxyl groups, and positive potential around the hydrogen atoms of the amino and hydroxyl groups. researchgate.netresearchgate.net
Molecular Modeling for Conformational Landscapes and Dynamics
Due to the presence of several rotatable single bonds, 2,4-diamino-3-hydroxy-4-oxobutanoic acid can exist in numerous conformations. Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape and dynamics of molecules over time. acs.org By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the molecule and the relative populations of different conformers in various environments. nih.govacs.org For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, MD simulations could be used to study how its conformation changes in aqueous solution and how it interacts with other molecules. nih.gov
Prediction of Spectroscopic Parameters via Computational Approaches
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. As mentioned earlier, DFT calculations can provide accurate predictions of IR and Raman spectra. acs.orgrsc.orgworktribe.com
Furthermore, computational chemistry can be used to predict Nuclear Magnetic Resonance (NMR) spectra. numberanalytics.com Chemical shifts, which are a key feature of NMR spectra, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. numberanalytics.comacs.org By calculating the chemical shifts for the different carbon and hydrogen atoms in 2,4-diamino-3-hydroxy-4-oxobutanoic acid, it is possible to assign the peaks in an experimental NMR spectrum and confirm the molecule's structure. nih.govoup.comrsc.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid (Exemplary Data) This table presents hypothetical data based on typical values for similar functional groups.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxyl (C=O) | Stretching | 1720 |
| Amide (C=O) | Stretching | 1680 |
| Amine (N-H) | Bending | 1610 |
| Hydroxyl (O-H) | Stretching | 3400 |
| Amine (N-H) | Stretching | 3350 |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. acs.org The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. wikipedia.orgwikipedia.org
For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, computational methods could be used to study various reactions, such as its synthesis, degradation, or its interaction with biological targets. nih.govnih.gov For example, the mechanism of a reaction involving the nucleophilic attack on one of the carbonyl groups could be investigated. chemrxiv.org Computational methods can determine the structure and energy of the transition state for such a reaction, providing insights into the reaction's feasibility and kinetics. computabio.comrsc.orgscience.gov
Biochemical Roles and Metabolic Fluxes of 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid
Identification as an Enzymatic Substrate and Metabolite in Research Systems
2,4-Diamino-3-hydroxy-4-oxobutanoic acid has been identified in distinct biological systems, both as a component of larger protein structures and as a free molecule.
As a post-translational modification, it is found in the epidermal growth factor (EGF)-like domains of several human proteins. wikipedia.org For instance, the presence of erythro-β-hydroxyasparagine has been confirmed at position 150 of human complement C1r, resulting from the post-translational hydroxylation of an asparagine residue. nih.gov Similarly, it is found in the EGF-like domains of the vitamin K-dependent protein S. nih.gov This hydroxylation is catalyzed by the enzyme aspartyl-(asparaginyl) β-hydroxylase (ASPH), an α-ketoglutarate-dependent dioxygenase. oup.comnih.gov
In its free form, L-erythro-β-hydroxyasparagine has been identified as a naturally occurring metabolite in human urine, where it is present in relatively high concentrations. nih.govdundee.ac.uk Studies in rats have shown that this compound is of endogenous origin, as it is found in their urine despite being absent in their diet. dundee.ac.uk This suggests an active biosynthetic pathway for free 3-hydroxyasparagine (B232136) in mammals. The high urinary concentration compared to its negligible levels in plasma and most tissues suggests inefficient reabsorption from the kidney tubules. nih.gov
Crucially, research has established L-erythro-β-hydroxyasparagine as a substrate for the Zn²⁺-dependent D-serine dehydratase (DSD) from Saccharomyces cerevisiae (referred to as Dsd1p). nih.govnih.gov This enzyme, typically involved in the degradation of D-serine, was found to also catalyze the degradation of this urinary amino acid. nih.gov
Enzymatic Reaction Mechanisms and Kinetic Studies
The enzymatic interactions of 2,4-diamino-3-hydroxy-4-oxobutanoic acid are centered on two key enzymes: D-serine dehydratase, for which it is a substrate, and serine racemase, which it inhibits.
D-serine Dehydratase (DSD) Interaction: D-serine dehydratase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the α,β-elimination of L-erythro-β-hydroxyasparagine. nih.govwikipedia.org The general mechanism for this class of enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. This is followed by the elimination of the β-hydroxyl group (as water) and the α-amino group (as ammonia), ultimately yielding an α-keto acid. wikipedia.orgqmul.ac.uk In the case of L-erythro-β-hydroxyasparagine, the product is the corresponding α-keto acid, 2-amino-3-keto-4-oxobutanoic acid. nih.gov While DSD enzymes typically show a preference for D-amino acids, the ability of Dsd1p to process the L-erythro isomer of 3-hydroxyasparagine is a notable finding. nih.govnih.gov
Serine Racemase Inhibition: L-erythro-β-hydroxyasparagine has been identified as a potent competitive inhibitor of mammalian serine racemase. nih.govresearchgate.net This enzyme is critical for the synthesis of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor and a key neuromodulator in the central nervous system. nih.gov Mode of inhibition studies have demonstrated that L-erythro-β-hydroxyasparagine competitively inhibits the β-elimination reaction of L-serine catalyzed by mouse serine racemase. qmul.ac.uk The inhibition constant (Ki) for this interaction has been determined, highlighting its potential physiological relevance.
| Enzyme | Interaction Type | Kinetic Parameter | Reported Value | Organism/System | Reference |
|---|---|---|---|---|---|
| D-serine dehydratase (Dsd1p) | Substrate | - | Qualitatively confirmed | Saccharomyces cerevisiae | nih.govnih.gov |
| Serine Racemase | Competitive Inhibitor | Ki | 40 μM | Mouse | dundee.ac.ukqmul.ac.uk |
Integration within Amino Acid Metabolic Pathways
The metabolism of 2,4-diamino-3-hydroxy-4-oxobutanoic acid is intrinsically linked to the metabolic pathways of other amino acids, particularly serine and asparagine.
Its role as a substrate for D-serine dehydratase and an inhibitor of serine racemase places it at a critical juncture in D-serine metabolism. nih.govwikipedia.org By inhibiting serine racemase, it can directly influence the endogenous levels of D-serine, thereby potentially modulating glutamatergic neurotransmission. nih.gov Its degradation by DSD represents a catabolic route for this modified amino acid. nih.gov
The biosynthesis of protein-bound 3-hydroxyasparagine is a post-translational modification event. The enzyme responsible, aspartyl-(asparaginyl) β-hydroxylase (ASPH), hydroxylates specific asparagine residues already incorporated into proteins. oup.comnih.gov This process connects the existence of this compound to the broader machinery of protein synthesis and modification. Furthermore, the biosynthesis of 3-hydroxyasparagine residues in certain lipopeptide antibiotics in Streptomyces coelicolor has been shown to involve an asparagine oxygenase (AsnO) and a 3-hydroxyasparaginyl phosphotransferase (HasP). nih.gov
While the precise pathway for the endogenous synthesis of the free L-erythro-β-hydroxyasparagine found in urine has not been fully elucidated, its existence points to a dedicated metabolic route. dundee.ac.uk
Interplay with Intermediary Metabolism and Nutrient Biosynthesis
The metabolic fate of 2,4-diamino-3-hydroxy-4-oxobutanoic acid connects it to central intermediary metabolism. The degradation of L-erythro-β-hydroxyasparagine by D-serine dehydratase yields an α-keto acid. nih.gov The analogous reaction with serine produces pyruvate, a pivotal metabolite that serves as a substrate for gluconeogenesis and can be converted to acetyl-CoA to enter the citric acid (TCA) cycle. wikipedia.org The α-keto acid product from 3-hydroxyasparagine, 2-amino-3-keto-4-oxobutanoic acid, is expected to be further metabolized, potentially feeding into these central carbon pathways. nih.gov
The biosynthesis of the protein-bound form of this amino acid also shows links to intermediary metabolism. The enzyme ASPH is an α-ketoglutarate-dependent dioxygenase, meaning its activity is coupled to the conversion of α-ketoglutarate, a key TCA cycle intermediate, to succinate. oup.com This directly links the hydroxylation of asparagine residues to the metabolic state of the cell as reflected by the availability of α-ketoglutarate.
Molecular Mechanisms of Action and Cellular Interactions of 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid
Investigation of Protein-Ligand Interactions at the Molecular Level
The primary molecular interactions of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid that have been characterized involve its binding to specific enzymes. It has been identified as a competitive inhibitor of mammalian serine racemase. nih.govdundee.ac.uk Serine racemase is a key enzyme responsible for the synthesis of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov
The inhibitory effect of L-erythro-β-hydroxyasparagine on serine racemase is attributed to its structural similarity to the enzyme's natural substrate, L-serine. nih.govdundee.ac.uk Kinetic studies have determined the inhibition constant (Ki) of L-erythro-β-hydroxyasparagine for mouse serine racemase to be approximately 40 ± 6 µM. nih.gov This value is noteworthy as it is comparable to the physiological concentrations of this amino acid found in urine (around 50 µM), suggesting a potential in vivo regulatory role. dundee.ac.uk The competitive nature of the inhibition indicates that 2,4-diamino-3-hydroxy-4-oxobutanoic acid binds to the active site of serine racemase, thereby preventing the binding and conversion of L-serine to D-serine. nih.govdundee.ac.uk
In addition to its interaction with serine racemase, L-erythro-β-hydroxyasparagine has also been identified as a substrate for the Zn²⁺-dependent D-serine dehydratase (DSD), an enzyme involved in D-serine degradation. nih.govnih.gov While detailed molecular docking and crystallographic studies of these interactions are not extensively available, an in-silico 3D-structural model has been generated to speculate on the binding of L-erythro-β-hydroxyasparagine within the active site of DSD. dundee.ac.uk
It is also worth noting that erythro-β-hydroxyasparagine has been identified as a post-translational modification in the epidermal growth factor (EGF)-like domain of human complement C1r, indicating its integration into protein structures. nih.gov
Modulation of Enzyme Activities and Cellular Signaling Pathways
The primary documented enzymatic modulation by 2,4-diamino-3-hydroxy-4-oxobutanoic acid is its inhibition of serine racemase. nih.govnih.gov By inhibiting this enzyme, it directly curtails the production of D-serine. nih.gov D-serine is a crucial co-agonist of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors that plays a pivotal role in synaptic plasticity, learning, and memory. nih.gov
The modulation of D-serine levels by inhibitors of serine racemase can, therefore, have significant downstream effects on NMDA receptor-mediated signaling pathways. Hyperactivation of the NMDA receptor has been implicated in various neurological conditions. nih.gov Consequently, inhibitors of serine racemase, such as 2,4-diamino-3-hydroxy-4-oxobutanoic acid, are of scientific interest for their potential to modulate glutamatergic neurotransmission. nih.govnih.gov
The following table summarizes the key enzymatic interactions of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid:
| Enzyme | Interaction Type | Effect | Kinetic Parameter (Ki) | Signaling Pathway Implication |
|---|---|---|---|---|
| Serine Racemase | Competitive Inhibitor | Decreases D-serine synthesis | 40 ± 6 µM | Modulation of NMDA receptor signaling |
| D-serine Dehydratase (DSD) | Substrate | Metabolized by the enzyme | Not Applicable | Potential role in D-serine catabolism |
Role in Specific Cellular Processes and Regulation (e.g., cell proliferation, apoptosis, inflammation via protease inhibition)
Currently, there is a lack of published scientific literature detailing the direct role of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid in specific cellular processes such as cell proliferation, apoptosis, or inflammation through the mechanism of protease inhibition. While some derivatives of similar compounds have been investigated for their effects on matrix metalloproteinases (MMPs), no direct evidence links 2,4-Diamino-3-hydroxy-4-oxobutanoic acid itself to the inhibition of these or other proteases involved in the aforementioned cellular processes.
Studies on Biological Response in In Vitro Cellular Models
There is a notable absence of published research on the biological response to 2,4-Diamino-3-hydroxy-4-oxobutanoic acid in various in vitro cellular models. Studies focusing on its effects on cell viability, proliferation, or other cellular parameters in specific cell lines have not been identified in the available scientific literature. The majority of the existing research has concentrated on its enzymatic interactions and its presence in biological fluids. nih.govnih.govdundee.ac.uk
Derivatization Strategies and Chemical Modification of 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid
Synthesis of Analogues with Modified Functional Groups and Stereochemistry
The synthesis of analogues of 2,4-diamino-3-hydroxy-4-oxobutanoic acid with modified functional groups and controlled stereochemistry is a key area of research. This allows for the systematic investigation of the role of each functional group and stereocenter in the molecule's properties and potential biological activities.
A significant achievement in this area is the stereoselective synthesis of all four stereoisomers of an orthogonally protected form of a closely related compound, β-hydroxy-α,γ-diaminobutyric acid (β-OH Dab). researchgate.net This synthetic strategy provides a blueprint for accessing the different stereoisomers of 2,4-diamino-3-hydroxy-4-oxobutanoic acid. The key steps in this approach involve:
Stereoselective Dihydroxylation: This step establishes the relative stereochemistry of the hydroxyl groups.
Sulfite (B76179) Formation: The diol is converted into a cyclic sulfite.
Regioselective Sulfite Opening: The cyclic sulfite is opened with an azide (B81097) nucleophile, which introduces the second amino group with defined stereochemistry. researchgate.net
This method allows for the preparation of all four possible diastereomers in an orthogonally protected form, which is crucial for their subsequent use in synthesis. researchgate.net The ability to access each stereoisomer independently is fundamental for detailed structure-activity relationship studies and for the development of stereospecific applications.
Further modifications of the functional groups can be achieved through standard protecting group chemistry and functional group interconversions. For example, the amino groups can be selectively protected and then derivatized to form amides, sulfonamides, or other functionalities. The hydroxyl group can be acylated or etherified, and the carboxylic acid can be converted to esters or amides.
A chemoenzymatic route involving L-threonine aldolase (B8822740) has also been explored for the synthesis of α,γ-diamino-β-hydroxybutanoic acids, yielding a mixture of diastereoisomers. researchgate.net While this biocatalytic approach offers a more direct route, the chemical synthesis provides better control over the stereochemical outcome. researchgate.net
Exploration of Structure-Activity Relationships through Systematic Derivatization
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and chemical biology. For 2,4-diamino-3-hydroxy-4-oxobutanoic acid, systematic derivatization of its functional groups allows for the investigation of how specific structural modifications impact its biological activity. While specific SAR studies on this exact compound are not extensively documented in publicly available literature, the principles of such investigations can be readily applied.
A typical SAR study would involve the synthesis of a library of analogues where each functional group is systematically modified. For instance, the two amino groups could be individually acylated with a variety of substituents to probe the effect of size, electronics, and hydrogen bonding capacity at these positions. The hydroxyl group's role could be investigated by comparing the activity of the parent compound with its O-acylated or O-etherified analogues. The carboxylic acid could be converted into a series of esters or amides to explore the importance of this acidic functionality.
The insights gained from such SAR studies are crucial for optimizing the properties of the molecule for a specific application. For example, in the context of developing enzyme inhibitors, SAR can help identify the key interactions between the molecule and the enzyme's active site, guiding the design of more potent and selective inhibitors. nih.gov
The following table illustrates a hypothetical SAR study on 2,4-diamino-3-hydroxy-4-oxobutanoic acid, outlining potential modifications and their rationale:
| Modification Site | Derivative Type | Rationale for Investigation |
| α-Amino Group | Acylation with various acyl chlorides | To probe the steric and electronic requirements for interaction at this position. |
| γ-Amino Group | Sulfonylation with different sulfonyl chlorides | To introduce different hydrogen bonding patterns and explore the impact of a sulfonamide moiety. |
| Hydroxyl Group | Etherification with alkyl halides | To assess the importance of the hydroxyl group as a hydrogen bond donor or acceptor. |
| Carboxylic Acid | Esterification with various alcohols | To evaluate the effect of masking the negative charge and introducing lipophilicity. |
Applications as Chiral Building Blocks in Complex Organic Synthesis
The densely functionalized and chiral nature of 2,4-diamino-3-hydroxy-4-oxobutanoic acid makes it an attractive chiral building block, or synthon, for the synthesis of more complex molecules. Its multiple stereocenters can be used to introduce chirality into a target molecule in a controlled manner. The orthogonal protection of its functional groups allows for the selective unmasking and reaction at specific sites, enabling the construction of intricate molecular architectures.
The utility of such densely functionalized amino acids as chiral building blocks has been demonstrated in the synthesis of various natural products and biologically active compounds. For example, the stereocontrolled construction of the carbon skeleton of related diamino hydroxy acids has been a key step in the total synthesis of several complex natural products. elsevierpure.com
The orthogonally protected forms of these amino acids are particularly valuable in solid-phase peptide synthesis (SPPS), where they can be incorporated into peptide chains to create peptidomimetics with unique structural features and biological activities. researchgate.net The ability to introduce a constrained, multifunctional amino acid residue can have a profound impact on the conformation and properties of the resulting peptide.
The following table highlights the potential applications of 2,4-diamino-3-hydroxy-4-oxobutanoic acid as a chiral building block:
| Target Molecule Class | Role of the Building Block |
| Complex Natural Products | Introduction of multiple stereocenters and functional groups. |
| Peptidomimetics | Creation of constrained peptide analogues with modified backbones. |
| Chiral Ligands | Synthesis of ligands for asymmetric catalysis. |
| Bioactive Small Molecules | As a scaffold for the development of new therapeutic agents. |
Incorporation into Peptidomimetic Structures and Macrocycles for Research Probes
The incorporation of constrained and multifunctional amino acids like 2,4-diamino-3-hydroxy-4-oxobutanoic acid into peptidomimetic structures and macrocycles is a powerful strategy for developing research probes and potential therapeutic agents. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability.
The rigid framework of 2,4-diamino-3-hydroxy-4-oxobutanoic acid can be used to induce specific conformations in a peptide chain, which can be beneficial for mimicking the bioactive conformation of a natural peptide. nih.gov This can lead to the development of potent and selective enzyme inhibitors or receptor ligands. nih.gov
Macrocyclization, the formation of a cyclic peptide, is another important strategy for constraining the conformation of a peptide and improving its properties. The functional groups of 2,4-diamino-3-hydroxy-4-oxobutanoic acid can serve as anchor points for macrocyclization. For example, one of the amino groups and the carboxylic acid could be used to form a lactam bridge with other amino acid residues in a peptide sequence.
The design and synthesis of macrocyclic peptides have been successfully employed to create potent inhibitors of various biological targets. nih.gov The incorporation of a unique building block like 2,4-diamino-3-hydroxy-4-oxobutanoic acid into a macrocyclic scaffold could lead to the development of novel research probes with unique binding properties and biological activities. These probes can be invaluable tools for studying complex biological processes.
Advanced Analytical Methodologies for 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid Research
Development of Highly Sensitive and Selective Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Detection and Quantification
The detection and quantification of polar molecules like 2,4-diamino-3-hydroxy-4-oxobutanoic acid necessitate sophisticated analytical approaches. Chromatographic methods coupled with mass spectrometry are the cornerstone of modern metabolic analysis due to their unparalleled performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the principal technique for analyzing non-volatile and thermally fragile compounds like amino acids. Its major advantage lies in its ability to analyze compounds directly in the liquid phase, often with minimal sample preparation. restek.com The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even at low concentrations. For related compounds like other short-chain hydroxy acids, robust LC-MS/MS methods have been developed that avoid the laborious derivatization procedures required by older techniques. nih.gov While direct analysis is often possible, derivatization strategies can be employed to enhance ionization efficiency and improve chromatographic separation from isomeric or isobaric compounds. researchgate.netmdpi.com A patent for preparing derivatives of 2,4-diamino-3-hydroxybutyric acid notes that its different diastereoisomers can be separated by methods such as chromatography, a challenge for which LC-MS/MS is well-suited. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, though its application to polar compounds like 2,4-diamino-3-hydroxy-4-oxobutanoic acid typically requires a chemical derivatization step. This process converts the non-volatile amino acid into a volatile derivative suitable for gas-phase analysis. nih.govmdpi.com While this adds a step to sample preparation, GC-MS offers excellent chromatographic resolution and established libraries for compound identification. nih.govresearchgate.net
Below is a comparative overview of these two essential methodologies for the analysis of 2,4-diamino-3-hydroxy-4-oxobutanoic acid.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
|---|---|---|
| Analyte Volatility | Does not require volatile analytes. | Requires volatile analytes; derivatization is necessary for polar compounds. |
| Sample Preparation | Often simpler (e.g., protein precipitation); derivatization is optional. restek.com | More complex, typically requiring a mandatory derivatization step. mdpi.com |
| Selectivity | Very high, especially using Multiple Reaction Monitoring (MRM). | High, based on retention time and mass spectrum. |
| Sensitivity | Generally very high, capable of reaching femtomole levels. mdpi.com | High, but can be limited by derivatization efficiency and background noise. |
| Throughput | High, with run times as short as a few minutes per sample. restek.com | Generally lower due to longer run times and sample preparation. |
| Compound Stability | Suitable for thermally labile compounds. | Requires compounds to be stable at high temperatures in the injector and column. |
Quantification in Complex Biological Matrices for Fundamental Research Applications
Quantifying metabolites in complex biological matrices such as plasma, urine, or tissue extracts is essential for understanding their physiological roles. researchgate.net However, these matrices contain a multitude of compounds that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net Therefore, developing a robust quantitative method requires rigorous validation.
The process begins with an efficient sample preparation protocol, such as protein precipitation, to remove major interfering macromolecules. restek.com Subsequently, the analytical method is validated to ensure its performance. Key validation parameters include:
Linearity: Establishing a concentration range where the instrument response is proportional to the analyte concentration.
Accuracy and Precision: Ensuring the measured values are close to the true values and are reproducible over multiple measurements and days. restek.comnih.gov
Recovery: Determining the efficiency of the extraction process from the biological matrix. nih.gov
Stability: Assessing the stability of the analyte during sample storage and processing, including freeze-thaw cycles and time spent in the autosampler. nih.gov
For instance, a validated LC-MS/MS method for similar hydroxy acids in human plasma demonstrated excellent recovery and precision, making it suitable for clinical research. nih.gov The recovery for 3-hydroxypentanoic acid and 3-oxopentanoic acid was greater than 88%, with high accuracy and precision across a range of concentrations. nih.gov
The table below outlines typical validation parameters for a bioanalytical method, using data for related compounds as a reference.
| Parameter | Description | Example Finding for a Related Hydroxy Acid nih.gov |
|---|---|---|
| Validated Range | The concentration range over which the method is accurate and precise. | 0.078–5 µg/mL |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal concentration. |
| Precision (%RSD) | The degree of scatter between a series of measurements. | <15% |
| Recovery | The efficiency of analyte extraction from the matrix. | >88% |
| Matrix Effect | The influence of co-eluting matrix components on ionization. | No significant matrix effect observed. |
| Stability | Analyte integrity under various conditions (benchtop, freeze-thaw). | Stable across all tested conditions. |
Applications of Isotope-Labeling for Metabolic Flux Analysis and Pathway Tracing
Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. This approach involves introducing molecules containing stable, heavy isotopes (e.g., ¹³C, ¹⁵N) and tracking their incorporation into downstream metabolites using mass spectrometry.
Metabolic Flux Analysis (MFA) utilizes isotope labeling to quantify the rates (fluxes) of intracellular biochemical reactions. In a typical ¹³C-MFA experiment, cells are cultured with a ¹³C-labeled substrate, such as ¹³C-glucose. d-nb.info As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various metabolites, including amino acids. By measuring the mass distribution vectors (MDVs)—the relative abundances of different isotopologues—of metabolites like 2,4-diamino-3-hydroxy-4-oxobutanoic acid, researchers can calculate the flow of carbon through specific metabolic pathways. nih.gov This provides a detailed, quantitative map of cellular metabolism, revealing how pathways are utilized under different conditions. d-nb.infonih.gov
Pathway Tracing is a qualitative or semi-quantitative application of isotope labeling that helps elucidate biochemical pathways. By tracking the transfer of labeled atoms from a precursor to a product, one can confirm metabolic connections and discover novel biosynthetic routes. For example, feeding cells ¹³C-labeled glutamine could help determine its contribution to the synthesis of 2,4-diamino-3-hydroxy-4-oxobutanoic acid.
A distinct application involves using isotope-labeled derivatization reagents . These reagents can simplify the analysis of complex samples by creating a unique isotopic signature for the target analytes, making them easier to distinguish from the biological background. researchgate.net
| Isotope | Common Labeled Precursor | Application for 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid Research |
|---|---|---|
| Carbon-13 (¹³C) | ¹³C-Glucose, ¹³C-Glutamine | Tracing the carbon backbone to determine its origin from glycolysis or other central carbon pathways. nih.gov |
| Nitrogen-15 (¹⁵N) | ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride | Tracing the source of the amino groups to identify the specific transamination reactions involved in its synthesis. |
| Deuterium (²H) | ²H₂O, ²H-labeled precursors | Probing the activity of specific dehydrogenases or water-incorporating reactions. |
Future Research Directions and Emerging Frontiers in 2,4 Diamino 3 Hydroxy 4 Oxobutanoic Acid Science
Elucidation of Novel Biosynthetic Enzymes and Metabolic Pathways
The biosynthesis of 2,4-diamino-3-hydroxy-4-oxobutanoic acid, also known as β-hydroxyasparagine or 3-hydroxyasparagine (B232136), is a critical step in the production of several complex antibiotics. Research has identified key enzymes that catalyze the hydroxylation of asparagine. A significant enzyme family involved is the non-heme Fe(II) and α-ketoglutarate-dependent oxygenases. nih.gov
In the bacterium Streptomyces coelicolor, the asparagine hydroxylase AsnO has been identified as the enzyme responsible for converting L-asparagine into 3-hydroxyasparagine. smolecule.comasm.org This biocatalytic step is foundational for a two-step process to synthesize L-threo-3-hydroxyaspartic acid, where the 3-hydroxyasparagine intermediate is subsequently hydrolyzed by asparaginase. asm.orgnih.gov Structural analysis of AsnO reveals a "lid-like" region that covers the active site, which suggests that the β-hydroxylated asparagine is synthesized as a free molecule before its subsequent incorporation into larger peptide chains. acs.org
This enzymatic hydroxylation is a recurring theme in the biosynthesis of potent antibiotics. For instance, the gene cluster responsible for producing the lipodepsipeptide antibiotic ramoplanin (B549286) contains a specific open reading frame (ORF 10) believed to encode the enzyme for β-hydroxyasparagine formation. mdpi.comgoogle.com Similarly, the biosynthesis of the antibiotic clovibactin (B11933462) involves a β-hydroxylation of an asparagine residue, a reaction catalyzed by the dioxygenase CloD. nih.gov In these contexts, the hydroxyl group introduced onto the asparagine molecule is not merely decorative; it serves a crucial functional role, often acting as the nucleophile for the macrocyclization step that is essential for the antibiotic's final structure and activity. mdpi.comnih.gov
Table 1: Key Enzymes in 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid Biosynthesis
| Enzyme Name/Family | Source Organism/System | Substrate | Product | Role/Pathway | Citations |
|---|---|---|---|---|---|
| Asparagine Hydroxylase (AsnO) | Streptomyces coelicolor A3(2) | L-Asparagine | 3-Hydroxyasparagine | Biosynthesis of hydroxylated amino acids | smolecule.comasm.orgnih.gov |
| Non-heme Fe(II)/α-ketoglutarate-dependent oxygenase | General | L-Asparagine | β-Hydroxyasparagine | Building block for Calcium-Dependent Antibiotic (CDA) | nih.gov |
| ORF 10 Gene Product | Ramoplanin Biosynthetic Cluster | L-Asparagine | β-Hydroxyasparagine | Ramoplanin antibiotic synthesis | google.com |
Discovery of Unexplored Biological Functions and Molecular Target Identification
Beyond its role as a building block for antibiotics, 2,4-diamino-3-hydroxy-4-oxobutanoic acid is emerging in other significant biological contexts. It has been identified as a post-translational modification in several human proteins, particularly within epidermal growth factor (EGF)-like domains. nih.govnih.gov Proteins such as the complement components C1r and Protein S, as well as the low-density lipoprotein (LDL) receptor and thrombomodulin, contain β-hydroxyasparagine. nih.govbohrium.compnas.org However, studies on recombinant Protein S and C1s have shown that the absence of this modification does not impair their primary functions, such as anticoagulant activity or assembly of the C1 complement complex, leaving the precise purpose of this hydroxylation in these proteins an open question. acs.orgnih.govnih.gov
More defined functions are being uncovered. L-erythro-β-hydroxyasparagine, found in human urine, has been identified as a novel inhibitor of the enzyme serine racemase, which is involved in neuromodulation. nih.gov Furthermore, metabolomic studies have linked circulating levels of hydroxyasparagine to chronic kidney disease (CKD) and the glomerular filtration rate, suggesting its potential as a biomarker for kidney function. nih.gov
The most profound biological role identified to date is within antibiotics. As a key component of clovibactin, the 3-hydroxyasparagine residue is part of a macrocyclic ring that specifically targets and binds to the pyrophosphate moiety of lipid II, a vital precursor in bacterial cell wall synthesis. nih.govacs.org This interaction disrupts the cell wall construction, leading to bacterial death. In a related context, aspartate β-hydroxylase (ASPH), the enzyme that can hydroxylate both aspartyl and asparaginyl residues, has been identified as an attractive molecular target for cancer therapy due to its overexpression in various tumors. researchgate.net
Innovations in Asymmetric Synthesis and Stereoselective Catalyst Development
The synthesis of 2,4-diamino-3-hydroxy-4-oxobutanoic acid, with its two chiral centers, presents a significant stereochemical challenge. Consequently, substantial research has focused on developing innovative and highly selective synthetic routes. A cornerstone of this effort is the Sharpless asymmetric aminohydroxylation reaction. smolecule.comresearchgate.netmdpi.com This method allows for the stereoselective introduction of both the amino and hydroxyl groups across a double bond. The reaction typically employs a chiral ligand, often derived from cinchona alkaloids, to direct the stereochemical outcome, and a suitable nitrogen source like N-chlorofluorenyl carbamate (B1207046) (FmocNHCl). smolecule.com
These synthetic strategies frequently aim to produce orthogonally protected derivatives of the amino acid. researchgate.netnih.gov Protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are essential for the molecule's use as a building block in solid-phase peptide synthesis (SPPS). This is particularly critical for the total synthesis of complex natural products like the antibiotics ramoplanin A2 and clovibactin. nih.govresearchgate.net
Common starting materials for these syntheses include L-aspartic acid and diethyl tartrate. acs.orgresearchgate.netnih.gov One effective strategy involves the iodocyclization of a protected aspartic acid derivative to create an oxazoline (B21484) dicarboxylate intermediate, which can then be hydrolyzed to yield the desired β-hydroxyasparagine. researchgate.netnih.gov These multi-step syntheses are continually being refined to improve efficiency and enable gram-scale production, which is necessary for structure-activity relationship studies of the antibiotics that contain this rare amino acid. researchgate.net
Table 2: Notable Methodologies in the Synthesis of 2,4-Diamino-3-hydroxy-4-oxobutanoic Acid Derivatives
| Synthetic Method | Key Reagents/Catalysts | Starting Material (Example) | Product Feature | Citations |
|---|---|---|---|---|
| Sharpless Asymmetric Aminohydroxylation | Osmium catalyst, Cinchona alkaloid ligand, FmocNHCl | Alkene precursor | Stereoselective formation of vicinal amino alcohol | smolecule.comresearchgate.netmdpi.com |
| Iodocyclization/Hydrolysis | Iodine, Base | 3-Benzoylaminoaspartic acid | Formation of oxazoline intermediate | researchgate.netnih.gov |
Advanced Computational Predictions for Complex Systems and Reactivity
While experimental work continues to expand, advanced computational methods offer a parallel frontier for understanding 2,4-diamino-3-hydroxy-4-oxobutanoic acid. Although specific computational studies on this exact molecule are not yet prominent, research on analogous systems provides a clear roadmap for future investigations. For example, computational studies on nonheme iron lysine (B10760008) hydroxylases have been used to dissect their reaction mechanisms. acs.org These studies employ quantum mechanics/molecular mechanics (QM/MM) methods to model the electronic structure of the active site during catalysis. They can elucidate complex pathways, such as proton-coupled electron transfer, and identify the factors that govern regio- and stereoselectivity, such as the bond dissociation energies of different C-H bonds on the substrate. acs.org
Such computational approaches could be applied to the asparagine hydroxylases (e.g., AsnO) to predict substrate binding modes, rationalize the observed stereoselectivity, and model the transition states of the hydroxylation reaction. This would provide atomic-level insights that are difficult to capture experimentally.
Furthermore, molecular docking and dynamics simulations are powerful tools for predicting the interactions of this amino acid with its biological targets. For instance, the binding of clovibactin (containing β-hydroxyasparagine) to lipid II could be modeled to quantify the energetic contributions of individual residues and understand the dynamics of the complex. Similarly, computational screening, as suggested in patents for designing inhibitors of asparaginyl hydroxylases, can be used to virtually test large libraries of compounds for their ability to bind to the active site of enzymes like ASPH, accelerating the discovery of new therapeutic agents. google.com
Exploration of Interactions with Macromolecules for Fundamental Biochemical Insights
The interaction of 2,4-diamino-3-hydroxy-4-oxobutanoic acid with macromolecules is central to its biological significance. As a post-translational modification, it is found in the EGF-like domains of several vitamin K-dependent plasma proteins, including Protein S. bohrium.compnas.org However, its function in this context is enigmatic. Studies where the β-hydroxyasparagine was absent from recombinant Protein S showed no significant change in its ability to bind to its partner, C4b-binding protein (C4BP), or in its role as an anticoagulant cofactor. nih.gov Likewise, recombinant complement C1s lacking this modification could still properly assemble into the functional C1 complex. acs.orgnih.gov This suggests that while the modification is conserved, it may not be critical for these specific, well-characterized protein-protein interactions, pointing towards more subtle or yet-to-be-discovered roles.
In stark contrast, its role is structurally and functionally indispensable in certain antibiotics. In the depsipeptide clovibactin, the 3-hydroxyasparagine residue is located at a crucial "hinge" position. nih.gov Its hydroxyl group forms an ester bond to complete the macrocyclic ring, a structure essential for creating the binding pocket that sequesters the pyrophosphate headgroup of lipid II, the drug's ultimate molecular target. nih.gov
A distinct mode of interaction is observed with the enzyme serine racemase, which is inhibited by l-erythro-β-hydroxyasparagine found in human urine. nih.gov This interaction represents a direct modulation of enzymatic activity by the free amino acid, highlighting a function independent of its incorporation into a larger peptide backbone. These varied interactions underscore the versatility of this single molecule, capable of acting as a subtle protein modification, a critical structural linchpin, or a direct enzymatic inhibitor.
Methodological Advancements in High-Throughput Analysis for Academic Screening
The growing interest in asparaginyl hydroxylases as therapeutic targets and in their products necessitates the development of robust, high-throughput analytical methods for screening and characterization. While no high-throughput screen has been developed specifically for 2,4-diamino-3-hydroxy-4-oxobutanoic acid itself, methodologies developed for the enzymes that produce it and for related molecules provide a clear template for future work.
Patents have described high-throughput screening systems for identifying inhibitors of Factor IXa (FIH), an asparaginyl hydroxylase. google.com One such system is based on an enzyme-linked immunosorbent assay (ELISA) that can detect the enzymatic modification of a substrate. researchgate.net Another approach involves using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), which can effectively separate the hydroxylated product from the original peptide substrate due to differences in polarity. google.com This separation can be quantified, and the method can be adapted to a multi-well plate format for screening large compound libraries.
More advanced techniques such as mass spectrometry and fluorescence-based assays are also highly applicable for high-throughput analysis. google.com For example, a study on a related lysine hydroxylase successfully developed a robust assay suitable for high-throughput screening of potential inhibitors. acs.org These methods offer the speed and sensitivity required for academic screening campaigns to discover novel enzyme inhibitors or to characterize the substrate specificity of newly discovered biosynthetic enzymes.
Q & A
Q. What are the recommended methods for synthesizing 2,4-Diamino-3-hydroxy-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step functional group transformations. For example, nucleophilic substitution (e.g., amination) under basic conditions can introduce amino groups to a 4-oxobutanoic acid backbone, as seen in analogous compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid . Protecting groups (e.g., tert-butoxycarbonyl for amines) may stabilize reactive sites during synthesis. Reaction pH and temperature must be optimized to avoid side reactions, such as keto-enol tautomerization or hydrolysis of the oxo group. Purification via recrystallization or reverse-phase HPLC is critical to isolate the target compound from byproducts .
Q. How can researchers characterize the structure and purity of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid using spectroscopic and chromatographic techniques?
- NMR : ¹H and ¹³C NMR can confirm the presence of amino, hydroxyl, and oxo groups by analyzing chemical shifts (e.g., hydroxyl protons at δ 1.5–5.0 ppm) and coupling patterns.
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ for C₄H₈N₂O₄ = 149.066 g/mol), while HPLC with UV detection (210–280 nm) assesses purity .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O), and ~1200 cm⁻¹ (C-O) confirm functional groups .
Q. What are the key considerations for ensuring the stability of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid in aqueous solutions during experimental protocols?
Stability is influenced by pH, temperature, and light exposure. The compound may undergo hydrolysis or oxidation in aqueous media; thus, buffered solutions (pH 6–8) and storage at –20°C in amber vials are recommended. Degradation products can be monitored via periodic HPLC analysis. Antioxidants (e.g., ascorbic acid) may mitigate oxidation .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in spectroscopic data when identifying tautomeric forms of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid?
Tautomerism between keto (4-oxo) and enol (3-hydroxy) forms can lead to variable NMR signals. To resolve this:
Q. How does the presence of multiple functional groups in 2,4-Diamino-3-hydroxy-4-oxobutanoic acid complicate its synthetic pathways, and what protective group strategies are effective?
The coexistence of amino, hydroxyl, and oxo groups increases susceptibility to undesired reactions (e.g., intramolecular cyclization). Strategies include:
- Protecting amino groups : Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during synthesis .
- Oxo group stabilization : Convert the oxo group to a ketal or thioacetal temporarily .
- Selective deprotection : Employ orthogonal deprotection methods (e.g., acidic conditions for Boc, basic for Fmoc) to sequentially reveal functional groups .
Q. In metabolic pathway studies, how does 2,4-Diamino-3-hydroxy-4-oxobutanoic acid interact with enzymatic systems compared to structurally similar amino acids?
The compound’s structural similarity to asparagine (2,4-diamino-4-oxobutanoic acid) suggests potential interactions with asparagine synthetase or hydrolytic enzymes. Competitive inhibition assays using LC-MS can quantify binding affinity (Km and Vmax). Molecular docking simulations may predict interactions with active-site residues (e.g., hydrogen bonding with the hydroxyl group) . Differences in stereochemistry (e.g., L- vs. D-forms) must be evaluated via chiral HPLC or enzymatic assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
